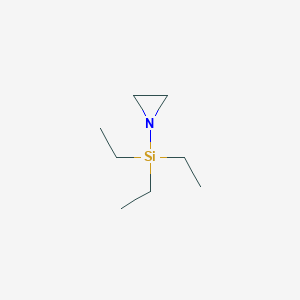
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one is an organic compound that belongs to the class of benzotriazines It is characterized by the presence of a nitrophenyl group attached to the benzotriazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one typically involves the reaction of 4-nitroaniline with benzotriazole under specific conditions. One common method includes the use of a diazonium salt intermediate, which is formed by treating 4-nitroaniline with sodium nitrite and hydrochloric acid. This intermediate then reacts with benzotriazole in the presence of a base such as sodium acetate to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1,2,3-benzotriazin-4(3h)-one.
Substitution: Various substituted benzotriazinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as dyes and polymers
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazinone core can also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Nitrophenyl)-4,5-dihydro-1H-pyrazole: Another compound with a nitrophenyl group, known for its biological activities.
4-Nitrophenylchloroformate: Used in the synthesis of carbamates with antimicrobial and antioxidant activities.
Triazole-Pyrimidine Hybrids: Compounds with similar structural features, investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one is unique due to its benzotriazinone core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
29980-76-5 |
|---|---|
Fórmula molecular |
C13H8N4O3 |
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H8N4O3/c18-13-11-3-1-2-4-12(11)14-15-16(13)9-5-7-10(8-6-9)17(19)20/h1-8H |
Clave InChI |
NRKBYFNSSNFOGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13998864.png)









